2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride
Overview
Description
The compound "2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride" is a fluorinated aromatic sulfonyl chloride. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related sulfonyl chlorides and fluorination reactions, which can be extrapolated to understand the properties and reactivity of the compound .
Synthesis Analysis
Sulfonyl chlorides are typically synthesized through the chlorosulfonation of aromatic compounds. The papers discuss various fluorination reactions and the use of sulfonyl chlorides as intermediates or reagents. For example, the synthesis of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for radiolabelling is described, which involves a two-step radiosynthesis . This suggests that similar methodologies could potentially be applied to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of sulfonyl chlorides is characterized by the presence of a sulfonyl group attached to an aromatic ring, which can significantly influence the electronic properties of the molecule. The paper on contrasting noncovalent interactions of aromatic sulfonyl fluoride and sulfonyl chloride motifs provides insights into the structural effects of different halides in these functional groups . This information can be used to infer the molecular interactions and stability of "2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride".
Chemical Reactions Analysis
Sulfonyl chlorides are reactive towards nucleophiles due to the presence of the electrophilic sulfur center. The reactivity of trifluoromethanesulfonyl chloride with various functional groups is discussed, indicating that it can yield sulfonation products with active hydrogen-containing compounds . Additionally, the interaction of 2,4,6-tris(fluorosulfonyl)chlorobenzene with different nucleophiles shows the high reactivity of such compounds, which can lead to selective substitution reactions . These findings can be applied to predict the reactivity of "2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride" with various nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl chlorides are influenced by their molecular structure. The presence of fluorine atoms can affect the boiling point, solubility, and stability of the compound. The papers do not provide specific data on the physical properties of "2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride", but the general trends observed in the reactivity and stability of related sulfonyl chlorides and fluorinated compounds can be used to infer its properties .
Scientific Research Applications
Synthesis of Novel Compounds
- The utility of fluorosulfonylation reagents in the regioselective synthesis of functionalized isoxazoles with sulfonyl fluoride moieties demonstrates the potential of related compounds like 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride in organic synthesis (Leng & Qin, 2018).
Drug Intermediate Synthesis
- Research on compounds such as 3,5-bis(trifluoromethyl)benzoyl chloride, which is synthesized from derivatives like 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride, highlights their role as significant drug intermediates (Zhou, 2006).
Nucleophilic Substitution Reactions
- The influence of fluorine atoms on nucleophilic substitution reactions in the synthesis of fluorinated hetero- and carbocycles positions similar compounds like 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride as valuable in chemical research (Ichikawa et al., 2002).
Enhancement of Sulfonylation Processes
- The optimization of sulfonylation methods, as seen in the synthesis of compounds like penoxsulam, is indicative of the role of similar sulfuryl chlorides in enhancing chemical processes (Xu, 2016).
Development of High-Performance Materials
- Synthesis of high glass-transition temperature and organosoluble novel arylene ether polymers using fluorinated monomers derived from compounds like 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride highlights its potential in creating advanced materials (Huang et al., 2007).
Stereoselective Synthesis
- The stereoselective synthesis of fluorinated alkenes, involving compounds with similar structures, underlines the relevance of these compounds in the creation of specific molecular configurations (McCarthy et al., 2003).
Understanding Chemical Reaction Mechanisms
- Studies on the mechanisms of hydrolyses of sulfonyl chlorides, including those structurally similar to 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride, provide insights into complex chemical reactions (Bentley, 2015).
Safety And Hazards
This compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O2S/c8-15(13,14)6-3-4(7(10,11)12)1-2-5(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHDSFNKYHMRFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372131 | |
Record name | 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |
CAS RN |
1744-43-0 | |
Record name | 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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